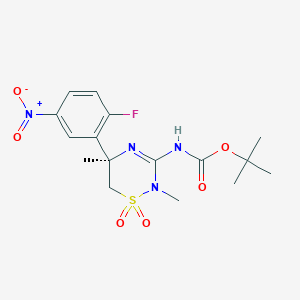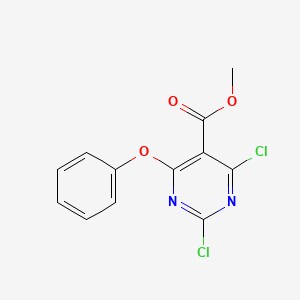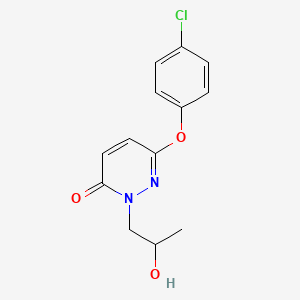
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyridazinone core substituted with a hydroxypropyl group and a chlorophenoxy group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone typically involves the reaction of 4-chlorophenol with 2-bromo-1-propanol to form 2-(4-chlorophenoxy)-1-propanol. This intermediate is then reacted with hydrazine hydrate to yield this compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to modify the pyridazinone core or the chlorophenoxy group.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Products may include 2-(2-oxopropyl)-6-(4-chlorophenoxy)-3-pyridazinone or 2-(2-carboxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone.
Reduction: Reduced derivatives of the pyridazinone core or the chlorophenoxy group.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The hydroxypropyl and chlorophenoxy groups may play a role in modulating the compound’s activity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
2-(2-Hydroxypropyl)-6-(4-methoxyphenoxy)-3-pyridazinone: Similar structure but with a methoxy group instead of a chlorine atom.
2-(2-Hydroxypropyl)-6-(4-fluorophenoxy)-3-pyridazinone: Similar structure but with a fluorine atom instead of a chlorine atom.
2-(2-Hydroxypropyl)-6-(4-bromophenoxy)-3-pyridazinone: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
2-(2-Hydroxypropyl)-6-(4-chlorophenoxy)-3-pyridazinone is unique due to the presence of the chlorophenoxy group, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
CAS No. |
69024-94-8 |
|---|---|
Molecular Formula |
C13H13ClN2O3 |
Molecular Weight |
280.70 g/mol |
IUPAC Name |
6-(4-chlorophenoxy)-2-(2-hydroxypropyl)pyridazin-3-one |
InChI |
InChI=1S/C13H13ClN2O3/c1-9(17)8-16-13(18)7-6-12(15-16)19-11-4-2-10(14)3-5-11/h2-7,9,17H,8H2,1H3 |
InChI Key |
VZKLKIJFGVOYLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C(=O)C=CC(=N1)OC2=CC=C(C=C2)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide](/img/structure/B12922652.png)
![3-Isoxazolecarboxamide, 5-[[(4-fluorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12922654.png)

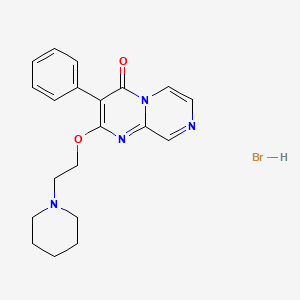
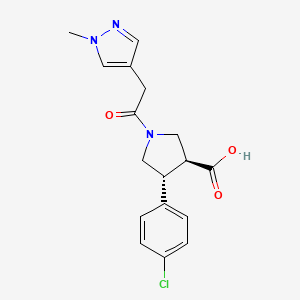
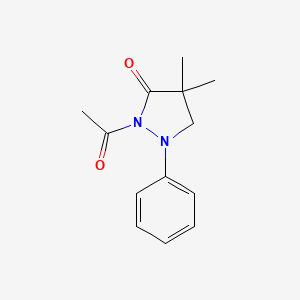
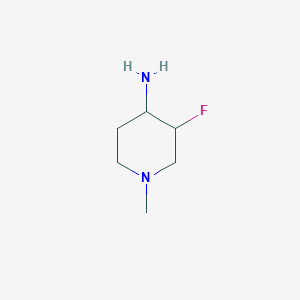
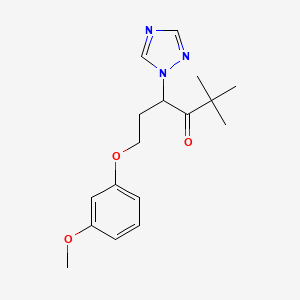
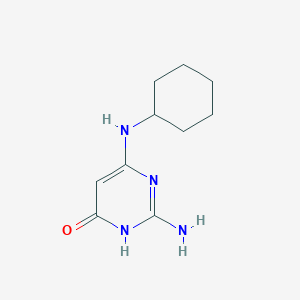
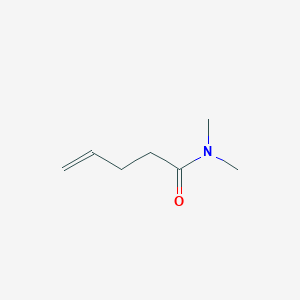
![2-(Aminomethyl)cyclobutyl]methanamine 2-hydroxypropanoic acid platinum](/img/structure/B12922695.png)
